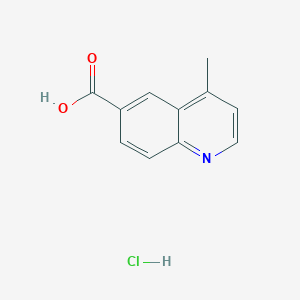

4-Methylquinoline-6-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-methylquinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10;/h2-6H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGADIKZHNNDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Isatin and Basic Condensation (Patent CN102924374B)

A notable industrially applicable method involves the following sequence:

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Condensation of isatin with acetone under highly basic conditions (NaOH) | 25-35 °C stirring, then reflux 5-15 h | 2-toluquinoline-4-carboxylic acid, 99% yield |

| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95-105 °C, 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate, 85% yield |

| 3 | Dehydration of intermediate with diacetyl oxide | 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid |

| 4 | Oxidation with potassium permanganate and sodium hydroxide | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation in m-xylene reflux | Room temperature filtration | Cinchonic acid |

This method emphasizes cheap, accessible raw materials, mild reaction conditions, and suitability for industrial scale-up. Although this patent describes synthesis of quinoline carboxylic acid derivatives broadly, the approach can be adapted for 4-methylquinoline derivatives by appropriate substitution.

Cyclization of 2-Aminobenzoic Acid with Ethyl Acetoacetate

Another common synthetic approach for quinoline-6-carboxylate derivatives involves:

- Reacting 2-aminobenzoic acid with ethyl acetoacetate in the presence of a base.

- Cyclization and esterification under reflux conditions using solvents like ethanol or DMF.

- Catalysis by acids such as p-toluenesulfonic acid or sulfuric acid facilitates ring closure.

This method leads to ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, a close precursor to the hydrochloride salt, which can be further converted by hydrolysis and acidification steps.

Microwave-Assisted Synthesis of 4-Methyl-2-(1H)-quinolinone

A rapid and efficient method involves:

- Reacting 4-methylquinoline with ethyl chloroacetate in ethyl acetate and water.

- Microwave irradiation (300 W) for approximately 25 minutes.

- Workup includes washing, phase separation, solvent removal, and recrystallization.

This method yields 4-methyl-2-(1H)-quinolinone with high yield (~94%), which can be further functionalized to introduce the carboxylic acid group at the 6-position and converted to the hydrochloride salt.

Improved Pfitzinger Reaction for Quinoline-4-carboxylic Acids

Recent advances have demonstrated:

- Use of TMSCl-mediated reactions of N,N-dimethylenaminones with substituted isatins in alcoholic solvents or water.

- One-step esterification and cyclization yielding quinoline-4-carboxylic esters/acids.

- Mild conditions, good functional group tolerance, and scalability.

This method can be adapted to prepare 4-methylquinoline-6-carboxylic acid derivatives efficiently, followed by acidification to the hydrochloride salt.

Experimental Data and Reaction Conditions Summary

Research Findings and Analysis

- The isatin-based method provides a robust and cost-effective industrial route with high yields and mild conditions, suitable for large-scale synthesis.

- The cyclization approach via 2-aminobenzoic acid is classical and widely used for quinoline derivatives, offering good control over substitution patterns.

- Microwave-assisted synthesis significantly reduces reaction time and improves yield, representing a green chemistry advancement.

- The improved Pfitzinger reaction offers operational simplicity and functional group tolerance, enabling diverse quinoline carboxylic acid derivatives synthesis.

Each method has its advantages depending on scale, desired purity, and available equipment. The hydrochloride salt formation typically follows by acidification of the free acid under controlled pH conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylquinoline-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into its reduced form, potentially altering its chemical properties.

Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline-based compounds .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of quinoline compounds, including 4-methylquinoline-6-carboxylic acid hydrochloride, exhibit significant antibacterial properties. A patent from 1997 highlights the synthesis of related compounds that demonstrate efficacy against bacterial infections, indicating potential therapeutic applications in treating resistant strains of bacteria .

Protein Kinase Inhibition

A study published in Current Medicinal Chemistry explored the design and synthesis of quinoline carboxylic acids as inhibitors of protein kinase CK2, a target implicated in various cancers. The research showed that certain derivatives could effectively inhibit CK2 activity, suggesting a pathway for developing anticancer drugs . Although specific data on this compound was not detailed, its structural similarities to studied compounds indicate potential for similar activity.

Synthesis of Novel Compounds

Development of Quinoline Derivatives

this compound serves as a precursor for synthesizing novel quinoline derivatives. For instance, research conducted on related compounds demonstrated the successful preparation of 2-aryl-quinoline-4-carboxylic acids through innovative synthetic routes involving magnetic nanoparticles . This approach not only enhances yield but also improves the functionalization of quinoline structures for further applications.

Material Science Applications

Nanotechnology and Drug Delivery Systems

Recent advancements in nanotechnology have seen the incorporation of quinoline derivatives into drug delivery systems. The ability to modify the chemical structure of this compound allows for the development of targeted delivery mechanisms, enhancing the bioavailability and efficacy of therapeutic agents . This application is particularly relevant in creating smart drug delivery systems that can respond to specific biological stimuli.

Table 1: Overview of Research Findings on this compound

| Study | Focus Area | Findings | Implications |

|---|---|---|---|

| Patent US4822801A | Antibacterial Activity | Demonstrated antibacterial properties against resistant strains | Potential use in antibiotic development |

| Current Medicinal Chemistry | Protein Kinase Inhibition | Identified as a potential CK2 inhibitor | Implications for cancer therapy |

| ACS Omega Study | Synthesis Techniques | Developed novel pathways for quinoline derivatives | Enhanced synthesis methods for drug development |

Mechanism of Action

The mechanism of action of 4-Methylquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

*Molecular weight calculated based on inferred structure.

Key Observations:

Substituent Effects on Bioactivity: Chlorine (Cl): Present in compounds like 6-chloro derivatives (e.g., ), chlorine increases lipophilicity and may enhance membrane permeability. Carboxylic Acid (COOH): Enhances water solubility and enables salt formation (e.g., hydrochloride), critical for pharmacokinetics . Hydrazine (NHNH₂): In 6-chloro-4-hydrazino-2-methylquinoline hydrochloride, this group may act as a chelating agent or participate in redox reactions .

Structural Modifications and Therapeutic Potential: The anti-tuberculosis activity of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate highlights the importance of substituent positioning; the 3-carboxylate group likely interacts with bacterial enzymes . Hydroxyl and methylphenyl groups (e.g., ) influence steric hindrance and binding affinity, suggesting tailored modifications for specific targets.

Synthetic Strategies: Cyclization reactions (e.g., AlCl₃-mediated ring closure in ) are common for constructing the quinoline core . Salt formation (hydrochloride) improves stability and crystallinity, as seen in multiple analogs .

Biological Activity

4-Methylquinoline-6-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. Quinoline derivatives, including this specific compound, have been studied for their potential therapeutic effects against various pathogens and diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline ring with a carboxylic acid group at the 6-position and a methyl group at the 4-position, contributing to its biological properties.

Antimicrobial Activity

Quinoline derivatives have exhibited notable antimicrobial properties. Research indicates that compounds similar to this compound show significant activity against Mycobacterium tuberculosis (Mtb). A study evaluated various arylated quinoline carboxylic acids, revealing that structural modifications significantly influence their efficacy against Mtb. Notably, compounds with specific substitutions at the C-6 position demonstrated enhanced inhibitory activity against both replicating and non-replicating forms of Mtb .

The primary mechanism through which quinoline derivatives exert their antimicrobial effects is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The binding affinity of these compounds to DNA gyrase correlates with their biological activity, suggesting that this compound may similarly inhibit this enzyme .

Study on Antitubercular Activity

A specific case study explored the antitubercular activity of various quinoline derivatives, including those modified at the C-6 position. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) that was competitive with other known antitubercular agents. The study highlighted that modifications at the C-2 and C-6 positions were crucial for enhancing activity against Mtb .

| Compound | MIC (µg/mL) | Activity Against Mtb |

|---|---|---|

| 4-Methylquinoline-6-carboxylic acid | <16 | High |

| 7m (C-2 phenanthrene) | >16 | Moderate |

| 7i (C-2 naphthalene) | >32 | Low |

Antileishmanial Activity

Another study focused on the synthesis of quinoline derivatives and their antileishmanial activity against Leishmania donovani. The synthesized compounds were tested for their efficacy, with some showing promising results comparable to existing treatments. While specific data on this compound was not highlighted, the structural similarities suggest potential effectiveness in treating leishmaniasis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methylquinoline-6-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves functionalization of the quinoline core. For example, chlorination at the 4-position (as seen in structurally similar compounds like 4-chloro-2-methylquinoline-6-carboxylic acid) can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Carboxylic acid introduction at the 6-position often employs hydrolysis of ester precursors or direct carboxylation. Optimization of reaction time (e.g., 6–12 hours) and temperature (80–120°C) is critical to minimize side products. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing quinoline derivatives like this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and proton environments. For instance, the methyl group at the 4-position appears as a singlet (~δ 2.5 ppm), while aromatic protons exhibit splitting patterns consistent with quinoline substitution .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-phosphate buffer mobile phase (e.g., 70:30 v/v) and UV detection at 207–220 nm to assess purity and quantify residual solvents .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode helps confirm molecular weight (e.g., [M+H]⁺ peak for C₁₂H₁₃ClNO₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying solvent conditions?

- Methodological Answer : Solvent polarity and coordination ability significantly impact yield. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for carboxylation steps by stabilizing intermediates. For chlorination, non-polar solvents (e.g., toluene) reduce side reactions. Systematic screening via a Design of Experiments (DoE) approach is advised, varying solvent ratios (e.g., methanol/water for hydrolysis) and temperatures. Reaction monitoring via TLC or in-situ IR spectroscopy ensures timely termination to maximize yield .

Q. What strategies address discrepancies in reported biological activities of quinoline-based compounds?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity.

- Standardized Assays : Use cell lines with validated sensitivity (e.g., HepG2 for anticancer studies) and consistent incubation times (e.g., 48 hours).

- Purity Validation : Ensure ≥95% purity via HPLC and confirm absence of endotoxins.

- Structure-Activity Relationship (SAR) Analysis : Compare functional group contributions (e.g., methoxy vs. hydroxyl groups at the 6-position) across studies to isolate activity trends .

Q. How should researchers validate an HPLC method for quantifying this compound in complex matrices?

- Methodological Answer :

- Linearity : Establish a calibration curve (1–50 µg/mL) with R² ≥ 0.998.

- Precision : Calculate intra-day and inter-day RSDs (<2% for retention time and peak area).

- Recovery : Spike known concentrations into biological matrices (e.g., plasma) and measure recovery (target: 98–102%).

- Specificity : Confirm no interference from degradation products or matrix components using diode-array detection .

Q. What factors influence the stability of this compound in different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis. Room temperature storage in dry environments is acceptable for short-term use (<1 month).

- Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to prevent deliquescence of the hydrochloride salt .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting data on the reactivity of quinoline derivatives in cross-coupling reactions?

- Methodological Answer : Contradictions may stem from catalyst systems or substituent electronic effects.

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni catalysts with ligands like PPh₃ to identify optimal conditions.

- Electron-Donating Groups : Methoxy groups at the 6-position (as in 6-methoxyquinoline derivatives) enhance electron density, improving Suzuki coupling yields compared to electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.